molecular formula C15H13NO2 B1331029 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 329715-35-7

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B1331029
CAS No.: 329715-35-7
M. Wt: 239.27 g/mol
InChI Key: YLWWJMYNWJSUNG-UHFFFAOYSA-N
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Description

4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Organometallic Chemistry

The compound has been used in the synthesis of organotin(IV) carboxylates, demonstrating the formation of supramolecular structures through intermolecular hydrogen bonds. These structures have been characterized using elemental analysis, FT-IR, and NMR spectroscopy, highlighting their thermal stability and potential applications in materials science (Liu et al., 2011).

Role in the Development of Synthetic Methods

A novel synthetic method for creating compounds such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed using derivatives of 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid. This method showcases the compound's utility in facilitating the production of aromatic acids and related compounds, expanding the scope of synthetic organic chemistry (Tkachuk et al., 2020).

Applications in Supramolecular Chemistry

Research has shown the use of this compound in the creation of novel macrocyclic organotin(IV) carboxylates. These macrocycles, characterized by X-ray crystallography, form supramolecular 3D architectures, indicating potential applications in the design of new materials and molecular recognition processes (Xiao et al., 2014).

Photophysical Properties and Nanoaggregate Formation

The compound has been instrumental in the study of aggregation enhanced emission and solid state emission from naphthalimide derivatives. Its role in forming nanoaggregates in aqueous-DMF solutions and the study of its photophysical properties underscore its significance in photophysics and nanotechnology (Srivastava et al., 2016).

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(18)11-5-7-14(8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWWJMYNWJSUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350045
Record name 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329715-35-7
Record name 4-(1,3-Dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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